2-Amino-n-(4-bromophenyl)benzamide
Overview
Description
Preparation Methods
The synthesis of 2-Amino-n-(4-bromophenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times . Industrial production methods typically involve similar condensation reactions but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
2-Amino-n-(4-bromophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzamides and related derivatives .
Scientific Research Applications
2-Amino-n-(4-bromophenyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-n-(4-bromophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Amino-n-(4-bromophenyl)benzamide can be compared with other benzamide derivatives, such as:
- 2-Amino-n-(4-chlorophenyl)benzamide
- 2-Amino-n-(4-fluorophenyl)benzamide
- 2-Amino-n-(4-methylphenyl)benzamide
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity . The presence of the bromine atom in this compound imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets .
Properties
IUPAC Name |
2-amino-N-(4-bromophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUHAPZEIHHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333055 | |
Record name | 2-amino-n-(4-bromophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50735-55-2 | |
Record name | 2-amino-n-(4-bromophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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